
(E)-N'-((5-(4-nitrophenyl)furan-2-yl)methylene)benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(E)-N’-((5-(4-nitrophenyl)furan-2-yl)methylene)benzohydrazide” is a chemical compound that is synthesized by reacting furan-2-carboxaldehyde with 4-nitrobenzaldehyde . It is a highly reactive organic compound and is used as a versatile reagent in various applications .
Synthesis Analysis
This compound is synthesized by reacting furan-2-carboxaldehyde with 4-nitrobenzaldehyde . The synthesis of similar compounds involves the use of sulfur ylides and alkyl acetylenic carboxylates .Molecular Structure Analysis
The molecular formula of this compound is C12H7NO4 . The structure of similar compounds involves a furan ring with a nitrophenyl group attached .Chemical Reactions Analysis
This compound is highly reactive and is commonly used as a reagent in organic synthesis . It is also used in the manufacture of various organic compounds .Physical And Chemical Properties Analysis
This compound appears as a yellowish-brown powder . It is soluble in ethanol and has a melting point of 144-146°C . The density of this compound is not available in the public domain .Applications De Recherche Scientifique
Synthesis and Characterization
(E)-N'-((5-(4-nitrophenyl)furan-2-yl)methylene)benzohydrazide, as part of the broader family of benzohydrazide derivatives, has been synthesized and characterized in various studies. These compounds are of interest due to their diverse biological activities and potential applications in medicinal chemistry. For example, a study focused on the synthesis and characterization of metal complexes derived from similar benzohydrazide ligands. These complexes were synthesized using microwave and conventional methods, showing potential for improved yields and reduced synthesis time. The compounds demonstrated significant antibacterial activity, highlighting their potential in developing new antimicrobial agents (Jabeen et al., 2018).
Antimicrobial and Antioxidant Properties
Further research into benzohydrazide derivatives has revealed their promising antimicrobial and antioxidant properties. Studies have explored the synthesis, characterization, and evaluation of these compounds, demonstrating significant activities against various bacterial and fungal strains. This research indicates the potential of this compound and related compounds in treating infectious diseases and their use as antioxidants (Dias et al., 2015).
Corrosion Inhibition
Another application area for these compounds is in corrosion inhibition. A study on similarly structured semicarbazones demonstrated their efficacy in protecting carbon steel against corrosion in acidic environments. This research suggests the potential of benzohydrazide derivatives, including this compound, in developing new corrosion inhibitors for industrial applications (Palayoor et al., 2017).
Nitric Oxide Generation and Vasodilator Action
Benzohydrazide derivatives have also been investigated for their ability to generate nitric oxide (NO) and their potential vasodilator actions. While specific studies on this compound may not be available, related research indicates that compounds with similar structures can act as prodrugs, increasing levels of cyclic GMP via the formation of NO. This action suggests their application in treating cardiovascular diseases (Feelisch et al., 1992).
Propriétés
IUPAC Name |
N-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O4/c22-18(14-4-2-1-3-5-14)20-19-12-16-10-11-17(25-16)13-6-8-15(9-7-13)21(23)24/h1-12H,(H,20,22)/b19-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZXXSMPFJYXGFJ-XDHOZWIPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NN=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-([2,2'-Bifuran]-5-ylmethyl)-3-(4-methoxyphenethyl)urea](/img/structure/B2829702.png)
![Methyl 1-oxaspiro[2.4]heptane-4-carboxylate](/img/structure/B2829705.png)
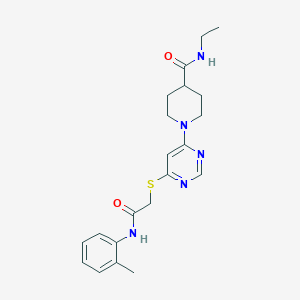
![N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]methanesulfonamide](/img/structure/B2829708.png)
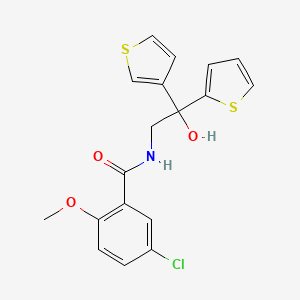
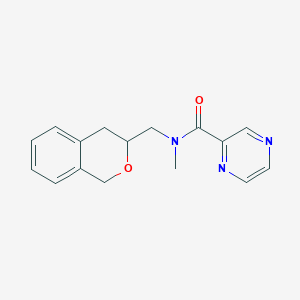
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(3-fluoropropyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2829715.png)
![2-{[3-(Aminomethyl)oxolan-3-yl]oxy}ethan-1-ol](/img/structure/B2829716.png)

![2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2829719.png)
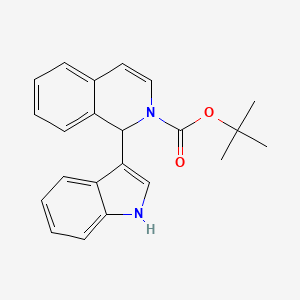
![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide](/img/structure/B2829721.png)
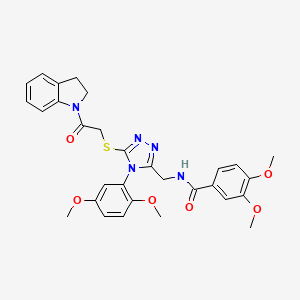
![N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-3,5-dichlorobenzenesulfonamide](/img/structure/B2829724.png)